3-(Aminomethyl)-5-bromophenol

Catalog No.
S12782918
CAS No.
M.F
C7H8BrNO
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)-5-bromophenol

Product Name

3-(Aminomethyl)-5-bromophenol

IUPAC Name

3-(aminomethyl)-5-bromophenol

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C7H8BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H,4,9H2

InChI Key

DRSBDNOKJUXMAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)Br)CN

3-(Aminomethyl)-5-bromophenol is an organic compound characterized by the presence of an aminomethyl group (-CH2NH2) and a bromine atom attached to a phenolic ring. Its molecular formula is C7H8BrNO, and it has notable applications in various fields, including pharmaceuticals and materials science. The compound exhibits unique structural features that contribute to its chemical reactivity and biological activity.

Due to its functional groups:

  • Oxidation: The aminomethyl group can be oxidized to form imines or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: This compound can be reduced to yield derivatives with different functional groups, often using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions enable the synthesis of diverse derivatives, expanding the utility of 3-(Aminomethyl)-5-bromophenol in organic synthesis.

3-(Aminomethyl)-5-bromophenol exhibits significant biological activity, particularly in antimicrobial and anticancer studies. Research has indicated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, bromophenols derived from marine algae have shown antiradical, antimicrobial, and anticancer properties, suggesting that 3-(Aminomethyl)-5-bromophenol may possess similar effects due to its structural characteristics .

The synthesis of 3-(Aminomethyl)-5-bromophenol can be achieved through various methods:

  • Mannich Reaction: This involves the condensation of formaldehyde, a primary or secondary amine, and a phenol under acidic conditions.
  • Bromination: Starting from 3-amino-5-nitrophenol, bromination can be performed using bromine in an appropriate solvent. The process typically yields 3-(Aminomethyl)-5-bromophenol with high efficiency .

Example Synthesis Procedure

  • Dissolve 3-amino-5-nitrophenol in ethanol and acetic acid.
  • Add iron powder as a reducing agent.
  • Stir the mixture at reflux for two hours before cooling and neutralizing with sodium carbonate.

This method has been reported to yield 87% of the desired product .

3-(Aminomethyl)-5-bromophenol finds applications in several areas:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of bioactive compounds.
  • Materials Science: The compound can be utilized in polymer chemistry for developing specialty materials.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

Several compounds exhibit structural similarities to 3-(Aminomethyl)-5-bromophenol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Amino-4-bromophenolBromine at position 4Similar biological activity; used in pharmaceuticals
4-Aminobenzyl alcoholHydroxyl group instead of bromineMore polar; different reactivity patterns
5-AminobenzylamineAmino group at position 5Enhanced nucleophilicity; used in dye synthesis
2-Amino-4-bromophenolBromine at position 4; amino at position 2Different biological profile; potential anti-inflammatory properties

These compounds demonstrate variations in their reactivity and biological activities based on their structural differences, making them suitable for different applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

200.97893 g/mol

Monoisotopic Mass

200.97893 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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